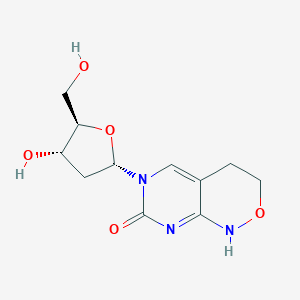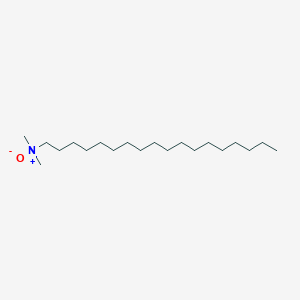![molecular formula C28H32N2O5 B136863 Fmoc-(S,S)-[Pro-Leu]-spirolactame CAS No. 129605-53-4](/img/structure/B136863.png)
Fmoc-(S,S)-[Pro-Leu]-spirolactame
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S,S)-[Pro-Leu]-spirolactame is a compound used in the field of organic synthesis, particularly in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, which helps in the stepwise construction of peptides. The compound this compound is a derivative that incorporates the amino acids proline and leucine in a spirolactame structure, which can enhance the stability and reactivity of the peptide during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S,S)-[Pro-Leu]-spirolactame typically involves the following steps:
Protection of Amino Groups: The amino groups of proline and leucine are protected using the Fmoc group.
Formation of Spirolactame: The protected amino acids are then coupled to form the spirolactame structure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S,S)-[Pro-Leu]-spirolactame undergoes several types of chemical reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine, which exposes the amino groups for further reactions.
Coupling Reactions: The exposed amino groups can undergo coupling reactions with other protected amino acids to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt are frequently used as coupling agents to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are longer peptide chains with specific sequences, which can be further modified or used in various applications .
Scientific Research Applications
Fmoc-(S,S)-[Pro-Leu]-spirolactame has several scientific research applications:
Peptide Synthesis: It is used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Peptides synthesized using this compound can be used in the development of new drugs, particularly in targeting specific proteins or pathways in diseases.
Biological Studies: The compound is used in studying protein-protein interactions, enzyme functions, and other biological processes.
Mechanism of Action
The mechanism of action of Fmoc-(S,S)-[Pro-Leu]-spirolactame involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the stepwise construction of the peptide chain. Upon deprotection, the amino group is exposed and can participate in further coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ala-OH: Similar to Fmoc-Gly-OH, but with alanine as the amino acid.
Uniqueness
Fmoc-(S,S)-[Pro-Leu]-spirolactame is unique due to its spirolactame structure, which provides enhanced stability and reactivity during peptide synthesis. This makes it particularly useful in synthesizing complex peptides that require precise control over the reaction conditions .
Properties
IUPAC Name |
(2S)-2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5/c1-18(2)16-24(25(31)32)29-15-13-28(26(29)33)12-7-14-30(28)27(34)35-17-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-17H2,1-2H3,(H,31,32)/t24-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDSUJSPBAXDCJ-CUBQBAPOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@]2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
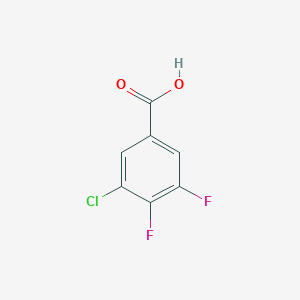
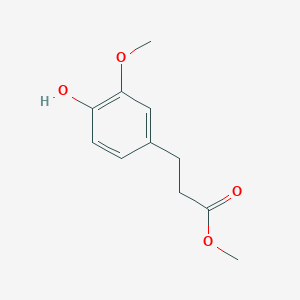
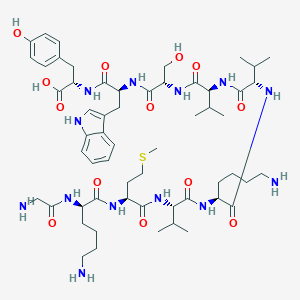
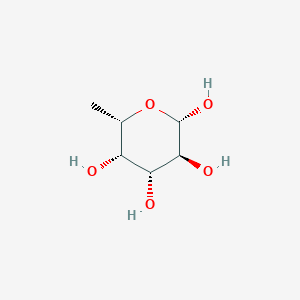
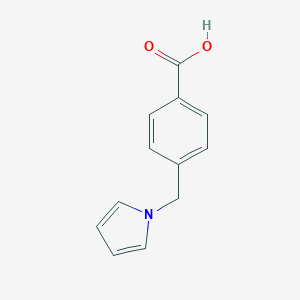
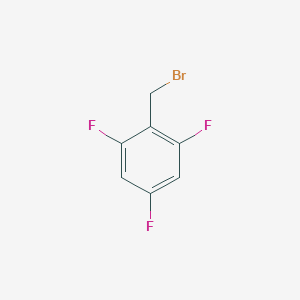

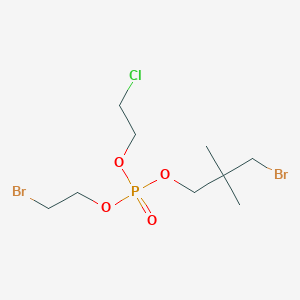
![2-[(3R,6R,9S,12R,15S)-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B136798.png)
![Furo[2,3-c]pyridin-2-ylmethanamine](/img/structure/B136801.png)
